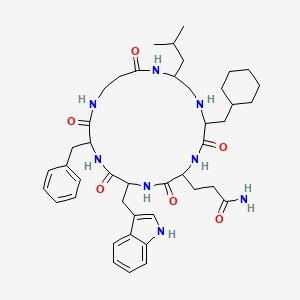

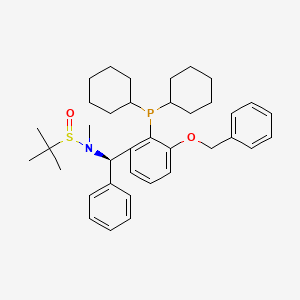

![molecular formula C20H18F3N3O B12298282 1-[2-Amino-3,3-bis(4-fluorophenyl)propanoyl]-4-fluoropyrrolidine-2-carbonitrile](/img/structure/B12298282.png)

1-[2-Amino-3,3-bis(4-fluorophenyl)propanoyl]-4-fluoropyrrolidine-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Denagliptin is a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor developed by GlaxoSmithKline. It is primarily investigated for its potential in treating type 2 diabetes mellitus by inhibiting the DPP-4 enzyme, which prolongs and enhances the activity of incretins that play a crucial role in insulin secretion and blood glucose regulation .

Preparation Methods

Denagliptin is synthesized through a series of chemical reactions involving the formation of a cyanopyrrolidine ring with a (4S)-fluoro substitution. The synthetic route typically involves the use of various reagents and catalysts to achieve the desired chemical structure. Industrial production methods focus on optimizing yield and purity while ensuring cost-effectiveness and scalability .

Chemical Reactions Analysis

Denagliptin undergoes several types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Denagliptin has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the functional significance of the DPP-4 enzyme and its inhibitors.

Biology: Investigated for its role in regulating insulin secretion and blood glucose levels.

Medicine: Explored as a potential treatment for type 2 diabetes mellitus, with ongoing clinical trials to evaluate its efficacy and safety.

Industry: Utilized in the development of new pharmaceuticals targeting the DPP-4 enzyme .

Mechanism of Action

Denagliptin exerts its effects by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, denagliptin prolongs the activity of these incretins, leading to increased insulin secretion and improved blood glucose control. The molecular targets and pathways involved include the binding of denagliptin to the active site of the DPP-4 enzyme, preventing its interaction with incretin hormones .

Comparison with Similar Compounds

Denagliptin is compared with other DPP-4 inhibitors such as sitagliptin, vildagliptin, and saxagliptin. While all these compounds share a common mechanism of action, denagliptin is unique due to its (4S)-fluoro substitution on the cyanopyrrolidine ring, which may contribute to its distinct pharmacokinetic properties and clinical activity. Similar compounds include:

- Sitagliptin

- Vildagliptin

- Saxagliptin

These compounds differ in their chemical structures, pharmacokinetics, and side-effect profiles, but all aim to achieve the same therapeutic goal of improving blood glucose control in patients with type 2 diabetes mellitus .

Properties

IUPAC Name |

1-[2-amino-3,3-bis(4-fluorophenyl)propanoyl]-4-fluoropyrrolidine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3N3O/c21-14-5-1-12(2-6-14)18(13-3-7-15(22)8-4-13)19(25)20(27)26-11-16(23)9-17(26)10-24/h1-8,16-19H,9,11,25H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRAHSMDPCMOTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C#N)C(=O)C(C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

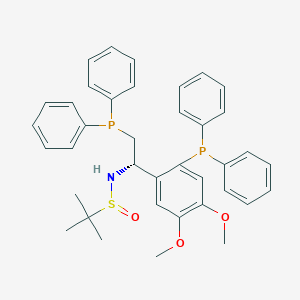

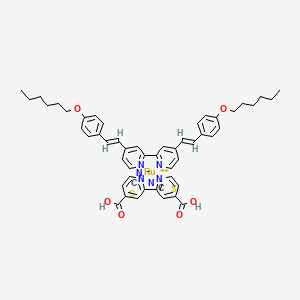

![lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl phosphate](/img/structure/B12298200.png)

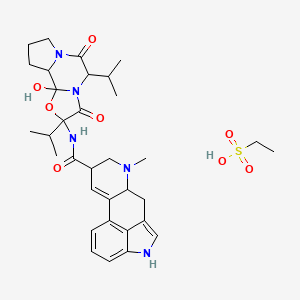

![N-[(S)-(2-diphenylphosphanyl-4,5-dimethoxyphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12298207.png)

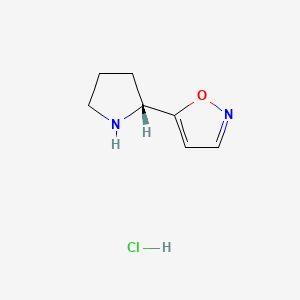

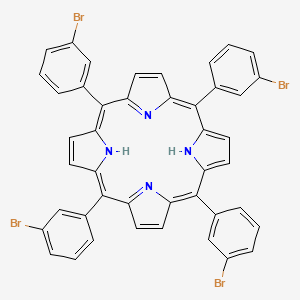

![zinc;(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene-6,15,24,33-tetramine](/img/structure/B12298215.png)

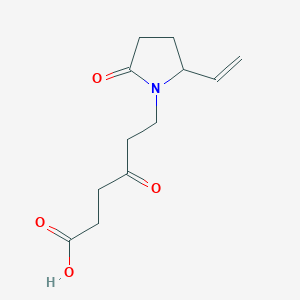

![[3,4,5-triacetyloxy-6-[[3-acetyloxy-6-methoxy-5-prop-2-enoxy-4-[3,4,5-triacetyloxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate](/img/structure/B12298244.png)

![7-but-2-ynyl-8-ethoxy-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-5H-purin-7-ium-2,6-dione](/img/structure/B12298268.png)

![Azetidine, 1-[[(8beta)-9,10-didehydro-6-Methylergolin-8-yl]carbonyl]-2,4-diMethyl-, (2S,4S)-](/img/structure/B12298275.png)